molecular formula C8H17N3 B12929563 1,4,9-Triazaspiro[5.5]undecane

1,4,9-Triazaspiro[5.5]undecane

Cat. No.: B12929563
M. Wt: 155.24 g/mol
InChI Key: LTEQKOJTJCNSKO-UHFFFAOYSA-N
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Description

1,4,9-Triazaspiro[5.5]undecane is a nitrogen-rich spirocyclic compound characterized by a unique bicyclic framework with three nitrogen atoms embedded in its structure. This scaffold has garnered significant interest in medicinal chemistry due to its versatility in modulating biological targets. Key applications include:

  • Antiviral Activity: Derivatives like aplaviroc, a CCR5 inhibitor, incorporate this core to block HIV entry by antagonizing chemokine receptors .
  • Epitranscriptomic Modulation: Derivatives such as 1,4,9-triazaspiro[5.5]undecan-2-one act as potent METTL3 inhibitors, targeting RNA methylation pathways implicated in cancer and inflammation .
  • Anti-inflammatory Applications: Crystalline forms of triazaspiro derivatives exhibit antagonism against chemokine receptors, enabling therapeutic use in asthma, arthritis, and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,9-Triazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with suitable reagents to form the spirocyclic structure. For example, bromination of 1-methylpiperidine-4-carboxaldehyde followed by cyclization can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclization Reactions

The Tsuji–Trost reaction has been employed to synthesize spiro-diketopiperazine derivatives of 1,4,9-triazaspiro[5.5]undecane. This palladium-catalyzed intramolecular allylation achieves high enantioselectivity under optimized conditions :

Entry Ligand Solvent Temp (°C) Yield (%) Enantiomeric Ratio (er)
17L41,4-Dioxanert8697:3
15L41,4-Dioxanert5395:5
5L4THF504688:12

Key Observations :

  • Ligand L4 (a chiral bisphosphine) ensures high stereocontrol .

  • 1,4-Dioxane enhances reaction efficiency compared to THF or toluene .

  • Dilute conditions (0.025 M) improve yields and enantioselectivity .

Oxidation and Reduction

The diketopiperazine core undergoes redox transformations to introduce functional diversity :

Oxidation

  • Reagents : Potassium permanganate (KMnO₄) in acidic media oxidizes sp³ carbons adjacent to nitrogen atoms, forming carbonyl or hydroxyl groups.

  • Example : Conversion of this compound-2,5-dione to hydroxylated derivatives for GPCR ligand synthesis .

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols or amines, enabling structural modifications .

Substitution Reactions

Nucleophilic substitution at the spirocyclic nitrogen or carbonyl positions is common:

Reaction Type Reagents/Conditions Application Reference
AlkylationAlkyl halides, DMF, 70°CIntroduction of tert-butyl or benzyl groups
AcylationAcid chlorides, base catalysisSynthesis of amide derivatives

Case Study : tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate undergoes alkylation with methyl iodide under basic conditions to yield analogs with enhanced lipophilicity .

Tsuji–Trost Cyclization

The reaction proceeds via palladium-mediated allylic alkylation, where the π-allyl intermediate undergoes intramolecular nucleophilic attack by the amine group, forming the spirocyclic framework . Chiral ligands like L4 induce asymmetric induction by stabilizing specific transition states .

METTL3 Inhibition Mechanism

Derivatives such as 1,4,9-triazaspiro[5.5]undecan-2-one inhibit RNA methyltransferases by mimicking the substrate’s transition state, blocking methyl group transfer to adenosine residues .

Comparative Reactivity

The table below summarizes reaction outcomes for structurally similar compounds:

Compound Reaction Key Product Yield (%) Selectivity
This compound-2,5-dioneOxidationHydroxylated diketopiperazine78Moderate
Spirodiketopiperazine-CCR5 antagonistAlkylationtert-Butyl-substituted derivative67High
METTL3 inhibitor analogReductionAmine-functionalized spirocycle82N/A

Industrial and Synthetic Considerations

  • Solvent Optimization : 1,4-Dioxane improves Pd-catalyzed cyclization yields by enhancing ligand solubility .

  • Scale-Up Challenges : Purification via column chromatography remains critical for isolating enantiopure spirocycles .

Scientific Research Applications

Chemical Properties and Structure

1,4,9-Triazaspiro[5.5]undecane consists of a spirocyclic framework featuring nitrogen atoms that contribute to its biological activity. Its derivatives have been synthesized and evaluated for various therapeutic potentials.

Treatment of HIV/AIDS

One of the most notable applications of this compound derivatives is in the treatment of HIV infection and AIDS. Several patents highlight the efficacy of these compounds as active ingredients in pharmaceutical compositions aimed at preventing or treating HIV infections. For instance:

  • Patent EP1378510A1 describes triazaspiro[5.5]undecane derivatives that inhibit chemokine receptors involved in inflammatory responses and have potential applications in treating allergic diseases and HIV-related conditions .
  • Patent US7285552B2 emphasizes the use of these compounds in combination with other agents to enhance their therapeutic effects against HIV/AIDS .

Anti-inflammatory Properties

Research indicates that this compound derivatives can modulate immune responses and exhibit anti-inflammatory properties. They are being investigated for their roles in treating conditions such as:

  • Asthma
  • Atopic dermatitis
  • Allergic rhinitis
  • Chronic inflammatory diseases

These compounds work by regulating chemokine activity, which is crucial for leukocyte migration during inflammation .

Case Study 1: METTL3 Inhibition

Recent studies have focused on the optimization of this compound derivatives as selective inhibitors of METTL3, a methyltransferase involved in RNA modification linked to various diseases including cancer. A study reported a significant potency improvement (1400-fold) for a lead compound derived from this scaffold, demonstrating its potential as an anticancer agent .

Case Study 2: CCR5 Inhibition

Another study examined the interaction of triazaspiro[5.5]undecane derivatives with the CCR5 receptor, a co-receptor for HIV entry into host cells. The findings suggest that specific modifications to the triazaspiro structure can enhance binding affinity and inhibit viral entry effectively .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
HIV/AIDS TreatmentActive ingredient in antiviral drugs ,
Anti-inflammatory AgentsTreatment for asthma and dermatitis ,
Cancer TherapySelective METTL3 inhibitors ,

Mechanism of Action

The mechanism of action of 1,4,9-Triazaspiro[5.5]undecane and its derivatives often involves interaction with specific molecular targets. For example, as METTL3 inhibitors, these compounds can bind to the active site of the enzyme, thereby inhibiting its activity and affecting RNA methylation pathways . This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CCR5 Inhibitors: Structural and Functional Differences

1,4,9-Triazaspiro[5.5]undecane-containing aplaviroc is compared to other CCR5 antagonists:

Compound Core Structure Key Features Clinical Relevance
Aplaviroc This compound High selectivity for CCR5; discontinued due to hepatotoxicity HIV entry inhibition
Maraviroc 8-Azabicyclo[3.2.1]octane FDA-approved; fewer off-target effects First-line HIV therapy
Vicriviroc Piperazine/trifluoromethyl-pyrimidine Improved bioavailability but associated with malignancies in trials Experimental HIV drug

METTL3 Inhibitors: Potency and Selectivity

Triazaspiro derivatives outperform other METTL3 inhibitors in epitranscriptomic regulation:

Compound Structure Class IC50 (TR-FRET) Selectivity Over METTL14 ADME Properties
UZH2 Triazaspiro[5.5]undecan-2-one 0.8 nM >100-fold High permeability, metabolic stability
Indole Derivatives Substituted indoles 3–10 nM Moderate Lower cell permeability

Key Insight : Fluorination at specific positions (e.g., compound 20 ) enhances binding via interactions with Pro397 and Tyr406 residues, improving both potency and pharmacokinetics .

Structural Analogs: Impact of Heteroatom Substitution

Modifications in the spirocyclic system alter physicochemical and biological properties:

Compound Heteroatom Configuration LogP Solubility (mg/mL) Bioactivity
This compound 3 N atoms 1.2 0.15 METTL3 inhibition, CCR5 antagonism
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane 1 N, 1 O, 1 CF3 2.8 0.03 Agrochemical applications
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane Methylated N atoms 0.9 0.20 Intermediate synthesis

Key Insight : Introducing electronegative groups (e.g., CF3) increases lipophilicity but reduces aqueous solubility, limiting therapeutic utility .

Biological Activity

1,4,9-Triazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a bicyclic compound featuring a spiro structure that incorporates nitrogen atoms within its rings. This structural uniqueness contributes to its varied biological activities. Research has primarily focused on its derivatives, which exhibit potent effects against various diseases.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, compounds such as 2,4-diamino-1-phenyl-1,3,5-triazaspiro[5.5]undeca-2,4-dienes have demonstrated selective inhibition against Mycobacterium tuberculosis dihydrofolate reductase (DHFR), with minimal cytotoxicity (MIC 50: 0.01 μM) .

Table 1: Antimicrobial Activity of Triazaspiro Compounds

CompoundTargetMIC (μM)Cytotoxicity
20bM. tuberculosis DHFR0.01Low
20cM. tuberculosis DHFR0.025Low

2. Anti-Obesity Effects

The anti-obesity effects of certain derivatives have been documented through their ability to inhibit key metabolic enzymes and receptors involved in fat metabolism and appetite regulation. For example, compounds derived from the 1,9-diazaspiro[5.5]undecane series have shown significant antagonistic activity against neuropeptide Y (NPY) receptors, which are crucial for appetite control .

Table 2: Biological Activity Related to Obesity Treatment

CompoundMechanism of ActionIC50 (nM)
3aNPY Y5 antagonism<500
3bACC inhibition<10

3. Inhibition of RNA Methyltransferases

A notable advancement in the study of triazaspiro compounds is their role as inhibitors of METTL3, an RNA methyltransferase involved in gene regulation and cancer progression. Derivatives such as UZH2 have shown impressive potency with an IC50 value as low as 0.005 μM .

Table 3: METTL3 Inhibition Potency

CompoundIC50 (μM)Selectivity
UZH20.005High
OtherVariesModerate

The mechanisms by which this compound derivatives exert their biological effects are multifaceted:

  • Enzyme Inhibition : Many derivatives act as competitive inhibitors for enzymes like DHFR and ACC (Acetyl-CoA Carboxylase), leading to reduced substrate availability for metabolic pathways.
  • Receptor Antagonism : Compounds targeting neuropeptide Y receptors can modulate appetite and energy expenditure, providing a therapeutic angle for obesity management.
  • RNA Modulation : Inhibitors of METTL3 impact RNA methylation processes that are critical in cancer biology and cellular signaling pathways.

Case Study 1: Anti-Tuberculosis Activity

A study conducted on the efficacy of triazaspiro compounds against multi-drug resistant tuberculosis revealed that derivatives like compound 20b not only inhibited M. tuberculosis effectively but also maintained low toxicity levels in vitro . This highlights the potential for developing new anti-TB therapies based on triazaspiro scaffolds.

Case Study 2: Weight Management

Research involving the administration of specific NPY antagonists derived from the triazaspiro framework demonstrated significant weight loss in preclinical models by altering feeding behavior and energy expenditure . These findings suggest a promising avenue for obesity treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,4,9-Triazaspiro[5.5]undecane derivatives with high selectivity?

  • Methodological Answer : The synthesis often involves multi-step organic reactions, such as Buchwald–Hartwig coupling for introducing aryl/heteroaryl groups and Boc deprotection to generate free amines. For example, 9-(6-chloropyrimidin-4-yl) derivatives are synthesized via palladium-catalyzed cross-coupling, followed by Boc group removal under acidic conditions. Impure intermediates are often carried forward without purification, emphasizing the need for robust downstream characterization .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Structural validation relies on NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS) , and infrared (IR) spectroscopy . For example, spirocyclic frameworks are confirmed via characteristic NMR splitting patterns and MS data to verify molecular weight. Crystallographic techniques (e.g., X-ray diffraction) are critical for resolving stereochemistry, as demonstrated for non-solvate hydrochloride crystals .

Q. What are the primary biological screening assays for this compound derivatives in drug discovery?

  • Methodological Answer : Initial screening includes receptor-binding assays (e.g., chemokine receptor antagonism via competitive binding studies) and cell-based inflammation models (e.g., cytokine release assays). For instance, derivatives with antagonistic activity against CXCR4/CCR5 receptors are evaluated for HIV entry inhibition using pseudotyped virus assays .

Advanced Research Questions

Q. How can this compound derivatives be optimized as selective METTL3 inhibitors for cancer therapy?

  • Methodological Answer : Optimization involves structure-activity relationship (SAR) studies focusing on substituents at the 2-one and 9-positions. For example, introducing chloropyrimidine and fluorophenyl groups enhances METTL3 affinity. Selectivity is validated via RNA methylation profiling (m⁶A-seq) and cancer cell viability assays (e.g., in leukemia models). Co-crystallization with METTL3-METTL14 complexes aids in rational design .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., receptor isoform differences) or compound stability . Solutions include:

  • Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP inhibition).
  • Metabolic stability testing (e.g., liver microsome assays) to rule out degradation artifacts.
  • Crystallographic validation of active conformations, as seen in antagonistic chemokine receptor derivatives .

Q. What experimental approaches validate the anti-inflammatory efficacy of this compound derivatives in vivo?

  • Methodological Answer : In vivo models like collagen-induced arthritis (CIA) or ovalbumin-induced asthma are used. Pharmacokinetic parameters (e.g., oral bioavailability) are optimized via prodrug strategies (e.g., esterification of carboxyl groups). Efficacy is correlated with biomarker reduction (e.g., TNF-α, IL-6) and histopathological analysis .

Q. How can researchers address synthetic challenges in scaling up this compound derivatives for preclinical studies?

  • Methodological Answer : Key steps include:

  • Solvent optimization (e.g., switching from DCM/MeOH to toluene/EtOH for greener processing).
  • Catalyst screening (e.g., Pd(II) vs. Pd(0) for coupling efficiency).
  • Crystallization control to ensure polymorphic consistency, as seen in non-solvate hydrochloride crystal production .

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

1,4,9-triazaspiro[5.5]undecane

InChI

InChI=1S/C8H17N3/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-11H,1-7H2

InChI Key

LTEQKOJTJCNSKO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNCCN2

Origin of Product

United States

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